molecular formula C27H29NO6 B11005376 trans-4-[({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11005376
M. Wt: 463.5 g/mol
InChI Key: SKUGZRGAYUSNFO-UHFFFAOYSA-N
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Description

4-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the coumarin core.

    Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID include other coumarin derivatives such as:

The uniqueness of 4-({2-[(3-BENZYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific structure, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Properties

Molecular Formula

C27H29NO6

Molecular Weight

463.5 g/mol

IUPAC Name

4-[[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C27H29NO6/c1-17-22-12-11-21(14-24(22)34-27(32)23(17)13-18-5-3-2-4-6-18)33-16-25(29)28-15-19-7-9-20(10-8-19)26(30)31/h2-6,11-12,14,19-20H,7-10,13,15-16H2,1H3,(H,28,29)(H,30,31)

InChI Key

SKUGZRGAYUSNFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3CCC(CC3)C(=O)O)CC4=CC=CC=C4

Origin of Product

United States

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